molecular formula C42H81NO9 B10786859 Galactosylceramides (hydroxy)

Galactosylceramides (hydroxy)

Cat. No.: B10786859
M. Wt: 744.1 g/mol
InChI Key: ONDPKGSAWAOCRS-UHFFFAOYSA-N
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Description

Galactosylceramides (hydroxy) are a type of glycosphingolipid, specifically a cerebroside, consisting of a ceramide backbone linked to a galactose residue at the 1-hydroxyl moiety. These compounds are integral components of the myelin sheath in the nervous system and play a crucial role in maintaining the stability and structure of myelin . They are also involved in various cellular processes, including cell signaling and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galactosylceramides (hydroxy) typically involves the glycosylation of ceramide with galactose. One common method is the Koenigs-Knorr reaction, where ceramide is reacted with a galactosyl donor in the presence of a promoter such as silver carbonate or silver triflate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent degradation of the reactants .

Industrial Production Methods

Industrial production of galactosylceramides (hydroxy) often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as galactosyltransferases are used to catalyze the transfer of galactose from a donor molecule to ceramide. This method is advantageous as it operates under mild conditions and produces fewer by-products .

Chemical Reactions Analysis

Types of Reactions

Galactosylceramides (hydroxy) undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Galactosylceramides (hydroxy) have numerous applications in scientific research:

    Chemistry: Used as model compounds to study glycosphingolipid chemistry and interactions.

    Biology: Serve as markers for oligodendrocytes and are involved in the study of myelin formation and maintenance.

    Medicine: Investigated for their role in neurodegenerative diseases such as Krabbe disease and multiple sclerosis. They are also studied for their potential in cancer therapy due to their involvement in cell signaling pathways.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

Galactosylceramides (hydroxy) exert their effects primarily through interactions with cell membranes and signaling pathways. They are known to bind to specific receptors on the cell surface, modulating immune responses and cell differentiation. In the nervous system, they interact with proteins involved in myelin formation, thereby maintaining the integrity of the myelin sheath .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galactosylceramides (hydroxy) are unique due to their specific role in the nervous system, particularly in myelin sheath formation and maintenance. Their ability to modulate immune responses and cell differentiation also sets them apart from other glycosphingolipids .

Properties

Molecular Formula

C42H81NO9

Molecular Weight

744.1 g/mol

IUPAC Name

2-hydroxy-N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C42H81NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(46)41(50)43-34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)35(45)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,34-40,42,44-49H,3-27,29,31-33H2,1-2H3,(H,43,50)

InChI Key

ONDPKGSAWAOCRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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